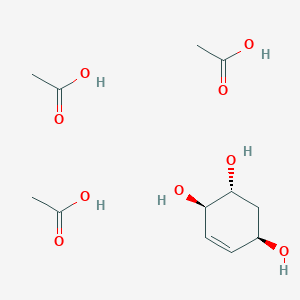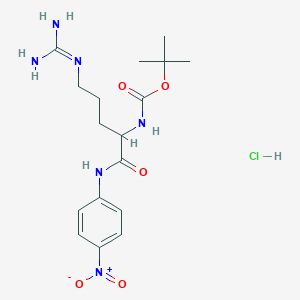
1-Methyl-3-(3,3,3-trifluoro-1-methoxyprop-1-en-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(3,3,3-trifluoro-1-methoxyprop-1-en-2-yl)benzene is a chemical compound characterized by the presence of a trifluoromethyl group and a methoxypropene group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(3,3,3-trifluoro-1-methoxyprop-1-en-2-yl)benzene can be achieved through several synthetic routes. One common method involves the palladium-catalyzed cyclization-isomerization of 1,1,1-trifluoro-2-[(tert-butyldimethylsilyloxy)methyl]-3-alkynylbut-2-en-1-ols . This reaction proceeds under mild conditions and provides a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-3-(3,3,3-trifluoro-1-methoxyprop-1-en-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The trifluoromethyl and methoxypropene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
1-Methyl-3-(3,3,3-trifluoro-1-methoxyprop-1-en-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-(3,3,3-trifluoro-1-methoxyprop-1-en-2-yl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methoxypropene group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-3-(trifluoromethyl)benzene : Similar structure but lacks the methoxypropene group.
- (E)-1-Phenyl-3,3,3-trifluoropropene : Contains a trifluoromethyl group but differs in the position and type of substituents.
Uniqueness
1-Methyl-3-(3,3,3-trifluoro-1-methoxyprop-1-en-2-yl)benzene is unique due to the presence of both trifluoromethyl and methoxypropene groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications in scientific research and industry.
Propriétés
Numéro CAS |
819865-99-1 |
|---|---|
Formule moléculaire |
C11H11F3O |
Poids moléculaire |
216.20 g/mol |
Nom IUPAC |
1-methyl-3-(3,3,3-trifluoro-1-methoxyprop-1-en-2-yl)benzene |
InChI |
InChI=1S/C11H11F3O/c1-8-4-3-5-9(6-8)10(7-15-2)11(12,13)14/h3-7H,1-2H3 |
Clé InChI |
LZZDFCXSCZFOKB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(=COC)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(3,4-difluorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B12517615.png)
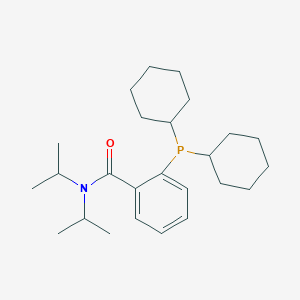
![N-[(2S)-2-acetamido-3-amino-3-oxopropyl]-2-aminobenzamide](/img/structure/B12517643.png)
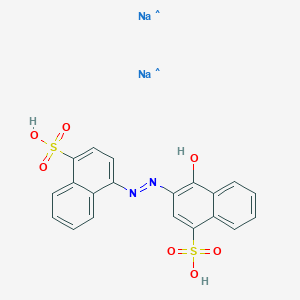
![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12517654.png)
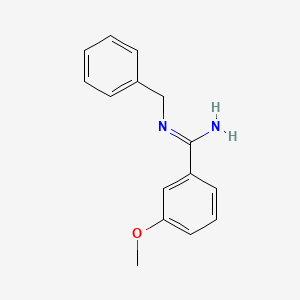
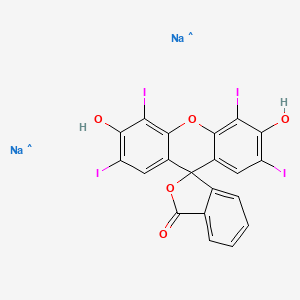

![4,7-Di(1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12517667.png)
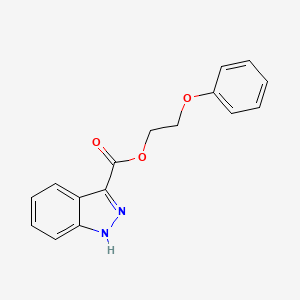

![1,7-Diphenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B12517674.png)
